4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95%
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Overview
Description
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95% (4-DMAC-2FP) is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in organic solvents, and is often used as a reagent in organic synthesis. 4-DMAC-2FP has been used in a variety of applications, such as in the synthesis of organic compounds, as a catalyst in chemical reactions, and as a fluorescent probe for biological studies.
Scientific Research Applications
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of organic compounds, as a catalyst in chemical reactions, and as a fluorescent probe for biological studies. It is also used in the synthesis of pharmaceuticals, as a reagent in the preparation of intermediates for drug synthesis, and as a fluorescent label for protein labeling. In addition, 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95% has been used in the synthesis of organic compounds for use in materials science, as a fluorescent dye for the detection of biomolecules, and as a fluorescent marker for cell imaging.
Mechanism of Action
The mechanism of action of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95% is not fully understood. However, it is believed that the compound acts as an electron-donating group, which facilitates the transfer of electrons between molecules. This electron transfer is believed to be responsible for the compound’s ability to act as a catalyst in chemical reactions, and its ability to act as a fluorescent probe for biological studies.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95% are not fully understood. However, it is believed that the compound may have an effect on the metabolism of certain proteins and enzymes. In addition, it has been suggested that 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95% may have an effect on cell signaling pathways, and may be involved in the regulation of gene expression.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95% in laboratory experiments include its high solubility in organic solvents, its low toxicity, and its ability to act as a catalyst in chemical reactions. Its low toxicity makes it safe to handle in the laboratory, and its high solubility makes it easy to work with. However, its use can be limited by its low reactivity, which can make it difficult to use in certain types of reactions. Additionally, its low reactivity can lead to a low yield in some reactions.
Future Directions
There are a number of potential future directions for 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95%. These include further research into its mechanism of action, its effects on cell signaling pathways, and its potential use in the synthesis of pharmaceuticals. Additionally, further research into its use as a fluorescent probe for biological studies could lead to its use in the detection of biomolecules and in cell imaging. Finally, further research into its use as a catalyst in chemical reactions could lead to its use in the synthesis of organic compounds for use in materials science.
Synthesis Methods
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95% can be synthesized via a variety of methods. One of the most commonly used methods is a reaction between 4-fluorophenol and N,N-dimethylformamide (DMF). The reaction is carried out in anhydrous acetone at a temperature of 70°C. The reaction is complete when all of the 4-fluorophenol has been converted to 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95%. Other methods of synthesis include the reaction of 4-fluorophenol with dimethylsulfoxide (DMSO) and the reaction of 4-fluorophenol with dimethylacetamide (DMA).
properties
IUPAC Name |
3-(3-fluoro-4-hydroxyphenyl)-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-17(2)15(19)12-5-3-4-10(8-12)11-6-7-14(18)13(16)9-11/h3-9,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNWOZOYJAJVLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684455 |
Source
|
Record name | 3'-Fluoro-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261950-63-3 |
Source
|
Record name | 3'-Fluoro-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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